molecular formula C20H27ClN2O7 B13852113 Hbed monohydrochloride hydrate

Hbed monohydrochloride hydrate

Cat. No.: B13852113
M. Wt: 442.9 g/mol
InChI Key: LLSTUPXEHRIYKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hbed monohydrochloride hydrate typically involves the reaction of ethylenediamine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of chloroacetic acid . The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The final compound is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hbed monohydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Properties

Molecular Formula

C20H27ClN2O7

Molecular Weight

442.9 g/mol

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrate;hydrochloride

InChI

InChI=1S/C20H24N2O6.ClH.H2O/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H;1H2

InChI Key

LLSTUPXEHRIYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.O.Cl

Origin of Product

United States

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